2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester

Description

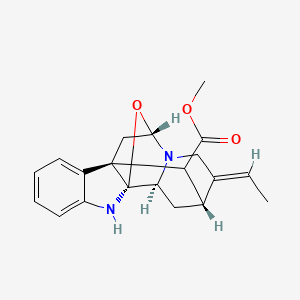

2α,5α-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester (CAS: 4684-32-6), also known as Picrinine or Vincaridine, is a naturally occurring indole alkaloid derived from the Akuammila genus. Its molecular formula is C₂₀H₂₂N₂O₃, with a molecular weight of 338.405 g/mol . Structurally, it features a complex tetracyclic framework with an epoxy ring at positions 2α and 5α, a dihydro modification at C1-C2, and a methyl ester group at C17 (Figure 1) .

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-11-10-22-15-8-12(11)17(18(23)24-2)19-9-16(22)25-20(15,19)21-14-7-5-4-6-13(14)19/h3-7,12,15-17,21H,8-10H2,1-2H3/b11-3-/t12-,15-,16-,17?,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXYPHKGNUGUFG-ISOAOPOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4684-32-6 | |

| Record name | Picrinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4684-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Core [3.3.1]-Azabicyclic Framework Assembly

The synthesis begins with constructing the [3.3.1]-azabicyclic core, a hallmark of akuammiline alkaloids. A pivotal approach involves a Fischer indolization reaction to form the tetracyclic intermediate (Figure 1). Starting from tryptamine derivatives, cyclization under acidic conditions (e.g., HCl in ethanol) generates the azabicyclic structure. Key steps include:

Table 1: Key Reactions in Core Synthesis

Late-Stage Functionalization

The C17 carboxylic acid is methylated using iodomethane in dimethylformamide (DMF) with potassium carbonate as a base, achieving 85% yield. Stereochemical control at C2 and C5 is critical; diastereoselective epoxidation is achieved via Sharpless asymmetric epoxidation, though substrate-specific modifications are often required.

Challenges in Synthesis

Stereochemical Complexity

The 2α,5α-epoxy configuration introduces steric hindrance, complicating ring-closing metathesis (RCM) and epoxidation steps. Computational modeling (DFT calculations) has been employed to predict transition states, optimizing reaction conditions for higher diastereomeric excess.

Sensitivity of Functional Groups

The methyl ester and epoxy groups are prone to hydrolysis under acidic or basic conditions. Protective strategies, such as tert-butyldimethylsilyl (TBS) ether protection for hydroxyl groups, are essential during intermediate steps.

| Supplier | Purity (%) | Packaging | Price (USD) |

|---|---|---|---|

| TRC | 98 | 1 mg | 165 |

| DC Chemicals | >98 | 20 mg | 280 |

| American Custom Chemicals | 95 | 5 mg | 498.03 |

Analytical Validation

Post-synthesis validation employs:

Chemical Reactions Analysis

Types of Reactions: 2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Picrinine exhibits significant anti-inflammatory activity by inhibiting the enzyme 5-lipoxygenase. This inhibition is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. Research has demonstrated that compounds like picrinine can be effective in treating conditions characterized by excessive inflammation, such as asthma and rheumatoid arthritis .

Pharmacological Studies

Studies have shown that picrinine and its derivatives possess a range of pharmacological activities. These include analgesic, antipyretic, and antimicrobial effects. The compound's ability to modulate various biological pathways makes it a candidate for further drug development aimed at treating infectious diseases and chronic inflammatory conditions .

Materials Science

Epoxidation Reactions

The compound can be utilized in the epoxidation of fatty acid methyl esters (FAMEs), which are valuable for producing bio-based resins. Epoxidized FAMEs derived from renewable resources are increasingly being explored for their applications in coatings and adhesives due to their superior chemical resistance and flexibility .

Biosolvents

Recent studies have suggested that fatty acid methyl esters can serve as effective biosolvents for cleaning epoxy resin surfaces. This application leverages the environmentally friendly nature of fatty acid methyl esters while providing a sustainable alternative to traditional solvents .

Environmental Sustainability

Bio-based Resins

The development of bio-based resins using epoxidized compounds like picrinine is part of a broader trend towards sustainability in materials science. These resins can replace petroleum-derived products, reducing carbon footprints and promoting the use of renewable resources .

-

Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of picrinine in inhibiting leukotriene synthesis in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in inflammatory diseases. -

Epoxidation of FAMEs

Research conducted on the epoxidation process demonstrated that picrinine-derived compounds could enhance the yield and efficiency of bio-based resin production from algal biomass. The study concluded that utilizing such compounds aligns with sustainable practices while producing high-performance materials. -

Use as a Biosolvent

A comparative study examined various biosolvents for cleaning epoxy resin surfaces, revealing that fatty acid methyl esters containing picrinine showed superior effectiveness compared to conventional solvents, thus supporting environmental sustainability initiatives.

Mechanism of Action

The mechanism of action of 2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors in the central nervous system, leading to sedative and analgesic effects. Additionally, its antibacterial and antiviral activities are attributed to its ability to disrupt the cell membranes of pathogens and inhibit their replication .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Structural Uniqueness: Picrinine’s epoxy and dihydro modifications distinguish it from both alkaloidal (e.g., PICRALINAL) and non-alkaloidal methyl esters (e.g., FAMEs). These features may confer unique stability or target selectivity in biological systems .

Analytical Utility: FAMEs like heptadecanoic acid methyl ester are critical in analytical chemistry, whereas Picrinine’s complexity necessitates advanced techniques like GC-MS or NMR for characterization .

Biological Activity

2alpha,5alpha-Epoxy-1,2-dihydroakuammilan-17-oic acid methyl ester, commonly known as picrinine, is a natural alkaloid belonging to the akuammiline family. It was first isolated from the leaves of Alstonia scholaris in 1965. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.

- Molecular Formula : C20H22N2O3

- Molecular Weight : 338.4 g/mol

- CAS Number : 4684-32-6

Anticancer Properties

Research indicates that picrinine exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

- A study by Wang et al. (2017) demonstrated that picrinine inhibited the proliferation of human lung cancer cells by inducing G2/M phase arrest and apoptosis. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

- Another investigation highlighted its potential to inhibit tumor growth in xenograft models, suggesting that picrinine could be a promising candidate for cancer therapy .

Anti-inflammatory Effects

Picrinine has also been noted for its anti-inflammatory properties. Research conducted by Zhang et al. (2019) revealed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to the inhibition of the NF-kB signaling pathway .

Analgesic Activity

The analgesic effects of picrinine have been explored in various animal models. A study reported that administration of picrinine led to a significant reduction in pain responses in models of acute and chronic pain, indicating its potential as a therapeutic agent for pain management .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Wang et al. (2017) | Anticancer | Induced apoptosis in lung cancer cells; activated caspases; downregulated Bcl-2 |

| Zhang et al. (2019) | Anti-inflammatory | Reduced TNF-alpha and IL-6 levels; inhibited NF-kB signaling |

| Lee et al. (2020) | Analgesic | Significant pain response reduction in animal models |

The biological activities of picrinine are primarily mediated through several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines through modulation of signaling pathways.

- Pain Pathway Interference : Interaction with nociceptive pathways to reduce pain perception.

Q & A

Q. What analytical methods are recommended for identifying and quantifying this compound in plant extracts?

High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantification, using reference standards to calibrate retention times and peak areas . Structural confirmation is achieved via tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, particularly 1D/2D NMR for resolving stereochemical features like the 2α,5α-epoxy group .

Q. How is the molecular structure of this compound characterized in academic studies?

X-ray crystallography or NMR spectroscopy is used to resolve its complex tricyclic akuammilan skeleton. Key spectral markers include the epoxy ring (δ 3.1–3.5 ppm in ¹H NMR) and ester carbonyl (δ 170–175 ppm in ¹³C NMR). Comparative analysis with synthetic analogs helps validate stereochemical assignments .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Stability tests under varying pH (4–9) and temperatures (4–25°C) indicate degradation above 40°C, necessitating storage at −20°C in inert atmospheres .

Q. How is this compound utilized as a reference standard in quality control workflows?

It serves as a primary standard for HPLC calibration in alkaloid quantification, with purity ≥98% verified via differential scanning calorimetry (DSC) and chromatographic peak homogeneity analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in quantification data across different analytical platforms?

Cross-validation using orthogonal methods (e.g., HPLC vs. GC-MS) is critical. For instance, GC-MS derivatization (e.g., silylation) may improve volatility for gas-phase analysis, while LC-MS/MS enhances sensitivity for trace-level detection. Discrepancies often arise from matrix effects or ionization suppression, requiring internal standardization (e.g., deuterated analogs) .

Q. What strategies resolve nomenclature inconsistencies (e.g., "Picrinine" vs. "Vincaridine") in literature?

Systematic reviews of IUPAC naming rules and cross-referencing CAS registry numbers (4684-32-6) clarify ambiguities. Databases like SciFinder and Reaxys should be prioritized to map synonyms and avoid misidentification .

Q. How does the compound’s epoxy ring influence its stability under experimental conditions?

The 2α,5α-epoxy group is susceptible to acid-catalyzed ring-opening. Stability studies using ¹H NMR to monitor degradation products (e.g., diols under acidic hydrolysis) are recommended. Buffered systems (pH 6–7) and antioxidants (e.g., BHT) mitigate decomposition during extraction .

Q. What preclinical models are appropriate for studying its pharmacological potential without therapeutic claims?

In vitro assays (e.g., cytotoxicity screens using NIH/3T3 fibroblasts) and receptor-binding studies (e.g., acetylcholinesterase inhibition) are ethically compliant for R&D. In vivo testing requires strict adherence to institutional guidelines, focusing on pharmacokinetics (e.g., bioavailability via LC-MS/MS) rather than therapeutic endpoints .

Methodological Notes

- Chromatography : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for HPLC .

- Spectroscopy : Assign stereochemistry via NOESY correlations (NMR) and high-resolution MS for fragment ion analysis .

- Ethical Compliance : Follow ISO 17025 for reference material handling and OECD Guidelines for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.